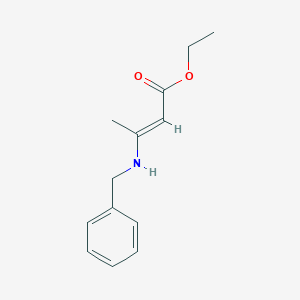

Ethyl 3-(benzylamino)but-2-enoate

Description

BenchChem offers high-quality Ethyl 3-(benzylamino)but-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(benzylamino)but-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(benzylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJUWHLVMMSQO-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzylamino)but-2-enoate

Abstract

This technical guide provides a comprehensive exploration of the synthesis of Ethyl 3-(benzylamino)but-2-enoate, a versatile β-enamino ester intermediate crucial in various fields of organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. We will delve into the causal factors behind procedural choices, methods for optimizing reaction conditions, and the critical role of catalysts. This guide is grounded in authoritative scientific literature to ensure accuracy and trustworthiness, serving as a practical resource for laboratory applications.

Introduction and Significance

Ethyl 3-(benzylamino)but-2-enoate, also known as 3-benzylamino-but-2-enoic acid ethyl ester, is a prominent member of the β-enamino ester family (a class of enaminones).[1] These compounds are characterized by a nitrogen atom and an ester group attached to a C=C double bond. This structural motif renders them highly valuable as synthetic intermediates, particularly in the construction of heterocyclic compounds and other complex molecular architectures. The electron-donating amino group and the electron-withdrawing ester group create a polarized and reactive system, making them versatile building blocks in medicinal chemistry and materials science.[2]

The most direct and widely employed pathway for synthesizing Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound and a primary amine.

Core Synthesis Pathway: An Overview

The synthesis proceeds via the nucleophilic addition of benzylamine to the keto-carbonyl group of ethyl acetoacetate, followed by a dehydration step to yield the stable enamine product. The overall transformation is illustrated below.

Caption: The mechanistic pathway of enamine formation.

Experimental Protocol: A Validated Methodology

This protocol describes a robust method for the synthesis, adaptable for various scales. The procedure is designed as a self-validating system, with clear checkpoints and expected outcomes.

Reagents and Equipment:

-

Ethyl acetoacetate (1 equiv.)

-

Benzylamine (1 equiv.)

-

Catalyst (e.g., Acetic acid, ~0.1 equiv. or Sc(OTf)₃, 1-5 mol%) [3][4]* Solvent (e.g., Toluene or solvent-free)

-

Round-bottom flask

-

Dean-Stark apparatus (if using a solvent like toluene)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1 equiv.), benzylamine (1 equiv.), and the chosen solvent (if any). If running the reaction in toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser to facilitate the azeotropic removal of water, which drives the reaction equilibrium toward the product.

-

Catalyst Addition: Add the catalyst to the reaction mixture. While the reaction can proceed without a catalyst at elevated temperatures, acidic catalysts like acetic acid significantly accelerate the rate of dehydration. [3][5]3. Heating and Monitoring: Heat the mixture to reflux (if using a solvent) or to a specified temperature (e.g., 80-100°C for solvent-free conditions). [5]Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often an oil or a solid. Purify the crude material by silica gel column chromatography. The polarity of the eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by initial TLC analysis to achieve good separation.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent by rotary evaporation. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The proton of the -NH group typically appears at a low field (δ > 8.0 ppm) in the ¹H NMR spectrum due to intramolecular hydrogen bonding. [6]

Optimization of Reaction Parameters

The efficiency, yield, and purity of the synthesis are highly dependent on several key parameters. A systematic approach to optimizing these variables is crucial for developing a scalable and robust process.

| Parameter | Options & Considerations | Causality & Scientific Rationale |

| Catalyst | None: Requires higher temperatures.<[5]br>Acid Catalysis: Acetic acid, p-TsOH.<[3]br>Lewis Acids: Sc(OTf)₃, CAN.<[4][7]br>Heterogeneous: Hydroxyapatite. [5] | Catalysts accelerate the reaction, primarily by facilitating the dehydration of the hemiaminal intermediate. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity. Heterogeneous catalysts offer the advantage of easy separation and reusability. [4][5] |

| Solvent | Solvent-free: Environmentally benign, often requires grinding or higher temperatures.<[8][6]br>Water: A green solvent option.<[7]br>Toluene/Benzene: Allows for azeotropic removal of water via a Dean-Stark trap, driving the equilibrium forward. | The choice of solvent affects reaction kinetics and the ease of water removal. Solvent-free conditions are often preferred for their simplicity and reduced environmental impact. Azeotropic removal of water is a powerful technique to maximize product yield in this reversible reaction. |

| Temperature | Room temperature to reflux (typically 80-150°C). [9][10] | Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining product stability. |

| Reaction Time | 10 minutes to several hours. | Reaction time is highly dependent on the catalyst, temperature, and scale. It should be determined empirically by monitoring the reaction's progress (e.g., via TLC or GC) until the starting materials are consumed. |

Conclusion

The synthesis of Ethyl 3-(benzylamino)but-2-enoate via the condensation of ethyl acetoacetate and benzylamine is a well-established, efficient, and versatile reaction. By understanding the underlying mechanism and the influence of key parameters such as catalysis, solvent, and temperature, researchers can reliably produce this valuable intermediate with high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for the practical application and optimization of this important synthetic transformation.

References

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Ethyl 3-(Benzylamino)propionate. MySkinRecipes. [Link]

-

Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598. PubChem. [Link]

-

β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

-

Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. ResearchGate. [Link]

-

Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

-

Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

-

An Efficient Synthesis of β-Enaminoketone/Ester Under Grinding Condition Using Calcium Bromide as Solid Support Catalyst. Der Pharma Chemica. [Link]

-

Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

-

The Reactions Between Ethyl Acetoacetate and Primary Arylamines. ProQuest. [Link]

-

The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. National Institutes of Health. [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

Sources

- 1. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(Benzylamino)propionate [myskinrecipes.com]

- 3. β-enamino ester synthesis by amination [organic-chemistry.org]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Enaminone synthesis by amination [organic-chemistry.org]

- 8. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-(benzylamino)but-2-enoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-(benzylamino)but-2-enoate. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed methodologies, emphasizing the scientific rationale behind experimental choices.

Core Chemical Properties and Structural Insights

Ethyl 3-(benzylamino)but-2-enoate, with the molecular formula C₁₃H₁₇NO₂, is a key synthetic intermediate.[1] Its structure features a substituted enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. This arrangement leads to a vinylogous amide system, where electron density from the nitrogen is delocalized across the double bond to the carbonyl group of the ester. This electronic feature is fundamental to its reactivity.

The molecule primarily exists in the more stable (Z)-isomer configuration, which is stabilized by an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. The presence of the benzyl group introduces significant steric hindrance and provides a site for aromatic interactions, influencing the compound's physical properties and its behavior in chemical reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate | [1] |

| CAS Number | 1020-67-3 | [2] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 158-160 °C @ 3 mmHg | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, acetone); Insoluble in water. |

Synthesis Protocol and Mechanistic Rationale

The synthesis of Ethyl 3-(benzylamino)but-2-enoate is typically achieved through a condensation reaction between ethyl acetoacetate and benzylamine. The following protocol is a robust and validated method for its preparation.

Step-by-Step Experimental Protocol

| Step | Procedure | Causality and Scientific Rationale |

| 1. Reagent Setup | In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of ethyl acetoacetate and benzylamine in a suitable solvent such as toluene. | Toluene is an excellent choice as it forms an azeotrope with water, the byproduct of the reaction. This allows for the continuous removal of water, which, according to Le Chatelier's principle, drives the reaction equilibrium towards the formation of the enamine product, thereby maximizing the yield. |

| 2. Catalysis | Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). | The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of benzylamine, thus accelerating the rate of the initial addition step. |

| 3. Reaction | Heat the mixture to reflux. | The elevated temperature provides the necessary activation energy for the dehydration step, which is the rate-limiting step of the reaction. The continuous removal of water by the Dean-Stark trap is critical for driving the reaction to completion. |

| 4. Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC). | TLC provides a simple and effective way to track the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting materials are no longer visible on the TLC plate. |

| 5. Work-up | Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate. | Recrystallization is a purification technique that relies on the differential solubility of the product and impurities in a given solvent. A well-chosen solvent will dissolve the product at an elevated temperature but allow it to crystallize out in a pure form upon cooling, leaving the impurities dissolved in the mother liquor. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.

Spectroscopic and Analytical Characterization

A full suite of spectroscopic methods is employed to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet), the methylene protons of the benzyl group (a singlet), the aromatic protons (a multiplet), the vinyl proton (a singlet), and the N-H proton (a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for all 13 carbon atoms in their unique chemical environments, including the carbonyl carbon, the two sp² carbons of the double bond, and the aromatic carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the conjugated ester, N-H stretching vibrations, and C=C stretching of the enamine system.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 219, corresponding to the molecular weight of the compound.[1] A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) from the benzyl group.[1]

Reactivity and Applications in Drug Development

Ethyl 3-(benzylamino)but-2-enoate is a versatile building block in organic synthesis, primarily due to the nucleophilic character of the enamine moiety.

The Gould-Jacobs Reaction: A Gateway to Quinolines

A significant application of this compound is in the Gould-Jacobs reaction for the synthesis of quinoline derivatives.[4][5] This reaction involves the thermal cyclization of anilines with β-keto esters or their enamine derivatives.[4][5][6][7] The process begins with the formation of an intermediate which then undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[6] Quinolines are a critical scaffold in medicinal chemistry, forming the core of many antimalarial, antibacterial, and anticancer drugs.[5]

Logical Relationship of Reactivity

Caption: Key reaction pathways of Ethyl 3-(benzylamino)but-2-enoate.

Conclusion

Ethyl 3-(benzylamino)but-2-enoate is a fundamentally important reagent in modern organic synthesis. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the synthesis of complex molecular architectures and novel therapeutic agents.

References

-

PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Significance of Ethyl 3-(benzylamino)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation pathways in the Gould–Jacobs reaction of 3a. Retrieved from [Link]

Sources

- 1. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(benzylamino)but-2-enoate | 1020-67-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. ablelab.eu [ablelab.eu]

- 7. researchgate.net [researchgate.net]

Ethyl 3-(benzylamino)but-2-enoate CAS number 1020-67-3

An In-depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate (CAS 1020-67-3): Synthesis, Characterization, and Synthetic Utility

Executive Summary

Ethyl 3-(benzylamino)but-2-enoate, CAS Number 1020-67-3, is a β-enamino ester, a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, which is conjugated with an ester group. This unique electronic arrangement makes it a vinylogous amide, conferring significant stability and versatile reactivity. It serves as a valuable and highly functionalized building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic profile, core reactivity principles, and proven applications, designed for researchers and professionals in chemical and pharmaceutical development.

The Chemical Nature of a β-Enamino Ester

Ethyl 3-(benzylamino)but-2-enoate is more than a simple amine or alkene; it is a highly stabilized enamine. The term "enamine" describes the C=C-N functionality.[1] Its structure allows for significant p-π orbital overlap, leading to delocalization of the nitrogen's lone pair of electrons across the double bond and into the carbonyl of the ester group. This delocalization is depicted in its key resonance structures, which illustrate the electron-rich nature of the α-carbon and the electron-deficient character of the β-carbon.

This electronic feature is fundamental to its chemistry. Unlike simple enamines which can be prone to hydrolysis, the conjugation with the ester group in Ethyl 3-(benzylamino)but-2-enoate lends it considerable stability.[1] Furthermore, the geometry of the molecule facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. This interaction significantly influences its conformational preference, spectroscopic properties, and reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization.

Physicochemical Properties

The key physical properties of Ethyl 3-(benzylamino)but-2-enoate are summarized below.

| Property | Value | Reference |

| CAS Number | 1020-67-3 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₇NO₂ | [4][6][7][8] |

| Molecular Weight | 219.28 g/mol | [4][6][7][8] |

| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate | [6] |

| Boiling Point | 345°C at 760 mmHg | [2] |

| Density | 1.041 g/cm³ | [2] |

| Refractive Index | 1.522 | [2] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [8] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.

| Technique | Expected/Observed Features and Interpretation |

| ¹H NMR | Vinyl Proton: A singlet around 4.5-5.0 ppm. NH Proton: A broad singlet at a downfield shift (9.0-10.0 ppm) due to strong intramolecular H-bonding. Benzyl Group: A singlet for the -CH₂- protons around 4.3 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm. Ethyl Ester: A quartet for -OCH₂- around 4.1 ppm and a triplet for -CH₃ around 1.2 ppm. Methyl Group: A singlet for the vinyl-CH₃ around 1.9 ppm. |

| ¹³C NMR | Spectral data confirms the presence of 13 unique carbon atoms, consistent with the structure. Key signals include the ester carbonyl (C=O), the two vinyl carbons (C=C), and the carbons of the benzyl and ethyl groups.[6] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 219, confirming the molecular weight.[6] A prominent base peak at m/z = 91 is characteristic of the benzyl fragment, which rearranges to the stable tropylium cation. Another significant fragment appears at m/z = 146.[6] |

| Infrared (IR) Spectroscopy | N-H Stretch: A broad band around 3200-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group. C=O Stretch: A strong absorption shifted to a lower wavenumber (approx. 1640-1660 cm⁻¹) compared to a typical ester (1735 cm⁻¹). This shift is a direct result of conjugation and the intramolecular hydrogen bond. C=C Stretch: A strong absorption around 1580-1620 cm⁻¹. |

Synthesis: Mechanism and Practical Execution

The most direct and efficient synthesis of Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

Reaction Mechanism

The formation of the enamine proceeds through a well-established, typically acid-catalyzed, two-stage mechanism:

-

Carbinolamine Formation: The nucleophilic nitrogen of benzylamine attacks the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by a proton transfer to form a neutral hemiaminal, or carbinolamine, intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the adjacent carbon yields the stable, conjugated enamine product.

The equilibrium of this reaction is driven toward the product by the removal of water, often accomplished with a Dean-Stark apparatus or by using a dehydrating agent.

Caption: Mechanism of enamine formation.

Detailed Experimental Protocol

This protocol provides a self-validating, field-proven method for the gram-scale synthesis of the title compound.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.02 equiv, catalyst)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) and toluene (100 mL).

-

Reagent Addition: Begin stirring and add benzylamine (10.7 g, 0.1 mol) to the flask, followed by the catalytic amount of p-TsOH (0.34 g, 2 mol%).

-

Causality Insight: Benzylamine is the secondary amine source. p-TsOH is an effective acid catalyst that protonates the carbonyl and later the hydroxyl group of the carbinolamine, facilitating the rate-limiting dehydration step.

-

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).

-

Self-Validation: The volume of water collected in the trap should correspond to the theoretical yield (e.g., 0.1 mol of water is 1.8 mL). This provides a real-time measure of reaction completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize the catalyst, and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure Ethyl 3-(benzylamino)but-2-enoate.

Caption: Experimental workflow for synthesis.

Synthetic Applications in Research and Development

The true value of Ethyl 3-(benzylamino)but-2-enoate lies in its utility as a versatile intermediate. Its bifunctional nature (nucleophilic α-carbon and electrophilic ester carbonyl) allows it to be a powerful precursor for a variety of complex molecular architectures, especially heterocyclic systems.

Core Reactivity and Use in C-C Bond Formation

As an enamine, the α-carbon is strongly nucleophilic and can react with a range of electrophiles, a strategy famously pioneered by Gilbert Stork.[9] This allows for the straightforward formation of new carbon-carbon bonds, a cornerstone of molecular construction. Key reactions include:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Precursor to Biologically Relevant Heterocycles

The 1,3-relationship between the nitrogen and the carbonyl group makes this molecule an ideal A-B synthon for constructing six-membered rings.

-

Quinolone and Pyridone Synthesis: Through cyclization reactions, often under thermal or acid-catalyzed conditions (e.g., Conrad-Limpach or Gould-Jacobs type reactions), β-enamino esters can be converted into quinolone and pyridone scaffolds. These cores are present in numerous antibacterial agents (e.g., fluoroquinolones) and other pharmaceuticals.

-

Pyrimidine Synthesis: Condensation with amidines or guanidine derivatives provides a direct route to substituted pyrimidines, a privileged structure in medicinal chemistry found in many anticancer drugs, antivirals, and CNS-active agents.

Caption: Key synthetic applications.

Safety, Handling, and Storage

As a research chemical, Ethyl 3-(benzylamino)but-2-enoate should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 3-(benzylamino)but-2-enoate is a stable, readily synthesized, and highly versatile chemical intermediate. Its value extends far beyond its basic structure, offering chemists a reliable building block for creating complex molecules through both C-C bond formation and heterocyclic synthesis. The principles and protocols outlined in this guide demonstrate its utility and provide a solid foundation for its application in advanced research and development programs, particularly those focused on the discovery of new pharmaceuticals and functional materials.

References

- Ethyl 3-(benzylamino)

- Crystal structures of proline-derived enamines - PMC - PubMed Central.

- Ethyl 3-(benzylamino)

- Ethyl (2E)-3-(benzylamino)

- Enamine: Definition, Structure, and Form

- Ethyl 3-(benzylamino)

- 21731-13-5|Ethyl (E)-3-(benzylamino)

- 1020-67-3|Ethyl 3-(benzylamino)

- Ethyl 3-(benzylamino)

- SAFETY D

- Enamines - Master Organic Chemistry.

- Bond Energies of Enamines - PMC - NIH.

- IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in...

- Synthesis of 2-cyanoethyl 3-aminobut-2-eno

- ethyl 3,3-diethoxypropano

Sources

- 1. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]

- 2. Ethyl 3-(benzylamino)but-2-enoate1020-67-3,Purity98%_Alfa Chemistry111 [molbase.com]

- 3. Ethyl 3-(benzylamino)but-2-enoate | 1020-67-3 [chemicalbook.com]

- 4. CAS NO. 1020-67-3 | Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 [localpharmaguide.com]

- 5. 1020-67-3|Ethyl 3-(benzylamino)but-2-enoate| Ambeed [ambeed.com]

- 6. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. No results for search term "3D-BAA02067" | CymitQuimica [cymitquimica.com]

- 8. 21731-13-5|Ethyl (E)-3-(benzylamino)but-2-enoate|BLD Pharm [bldpharm.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

Ethyl 3-(benzylamino)but-2-enoate molecular structure

An In-Depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate: Structure, Tautomerism, and Synthesis

Abstract

Ethyl 3-(benzylamino)but-2-enoate is a key organic compound classified as a β-enaminone, a structure that imparts a rich and versatile chemistry. Its significance lies in its role as a stable enamine, serving as a crucial intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, with a particular focus on the governing principles of its enamine-imine tautomerism. We will delve into a robust, field-proven synthesis protocol, offering mechanistic insights into the reaction. Furthermore, a detailed spectroscopic analysis will be presented as a self-validating system for its structural confirmation. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.

Molecular Identity and Physicochemical Properties

Ethyl 3-(benzylamino)but-2-enoate is structurally characterized by a benzylamine moiety attached to the β-position of an α,β-unsaturated ethyl ester. The IUPAC name, ethyl (E)-3-(benzylamino)but-2-enoate, specifies the stereochemistry around the carbon-carbon double bond as being the E-isomer, which is the thermodynamically more stable configuration.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl (E)-3-(benzylamino)but-2-enoate[1] |

| Synonyms | 3-Benzylamino-but-2-enoic acid ethyl ester, Ethyl 3-(benzylamino)-2-butenoate |

| CAS Number | 1020-67-3, 21731-13-5[1][2] |

| Molecular Formula | C₁₃H₁₇NO₂[1] |

| Molecular Weight | 219.28 g/mol [1] |

| SMILES | CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1[1] |

| InChIKey | RWPJUWHLVMMSQO-PKNBQFBNSA-N[1] |

Computed Physicochemical Properties

Experimental data for many physical properties of this specific compound are not widely published. The following table summarizes key properties computed through validated algorithms, which are essential for predicting its behavior in various solvent systems and for chromatographic purification.

| Property | Value | Source |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

The Core Chemistry: Enamine-Imine Tautomerism

A defining feature of β-enaminones is their existence as an equilibrium mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, typically through proton migration.[3] For Ethyl 3-(benzylamino)but-2-enoate, the primary equilibrium is between the enamine and imine forms, a nitrogen analogue to the well-known keto-enol tautomerism.[4][5]

-

Enamine Tautomer: The dominant form, stabilized by a conjugated system (N-C=C-C=O) and a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen. This six-membered pseudo-ring significantly lowers the system's energy.

-

Imine Tautomer: The minor form, which is generally less stable. The thermodynamic preference for a C=N double bond is typically less favorable than the resonance-stabilized conjugated system of the enamine.[6]

The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In nonpolar solvents, the intramolecularly hydrogen-bonded enamine form is heavily favored. Polar, protic solvents can disrupt this internal hydrogen bond, potentially shifting the equilibrium slightly, though the enamine form remains predominant.

Caption: Tautomeric equilibrium between the stable enamine and minor imine forms.

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine.

Causality of Experimental Design

This reaction is a classic example of enamine formation from a β-dicarbonyl equivalent.

-

Reactant Choice: Ethyl acetoacetate serves as the four-carbon backbone. Its C3 ketone is significantly more electrophilic and sterically accessible than the C1 ester carbonyl, ensuring regioselective attack by the amine. Benzylamine is the nitrogen source.

-

Reaction Control: The reaction involves the formation of a water molecule as a byproduct. To drive the equilibrium towards the product side and maximize yield, this water must be removed from the reaction mixture as it forms. The use of a Dean-Stark apparatus with a refluxing, water-immiscible solvent like toluene is the standard and most efficient industrial method for achieving this. An acid catalyst (like p-toluenesulfonic acid) is often used to protonate the ketone, increasing its electrophilicity and accelerating the initial nucleophilic attack.

Caption: General experimental workflow for the synthesis of the title compound.

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

-

Charging Reactants: To the flask, add toluene (250 mL), ethyl acetoacetate (26.0 g, 0.2 mol, 1.0 eq), and benzylamine (21.4 g, 0.2 mol, 1.0 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 3-5 hours). The theoretical amount of water to be collected is 3.6 mL.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the catalyst, followed by brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product as a pale yellow oil or low-melting solid.

Spectroscopic Characterization

The confirmation of the synthesized structure is a self-validating step achieved through a combination of spectroscopic methods. The data below are predictive, based on the known structure and data from analogous compounds.

| Method | Characteristic Feature | Interpretation |

| ¹H NMR | δ ~ 9.5-10.5 (broad s, 1H)δ ~ 7.2-7.4 (m, 5H)δ ~ 4.6 (s, 1H)δ ~ 4.3 (d, 2H)δ ~ 4.1 (q, 2H)δ ~ 1.9 (s, 3H)δ ~ 1.2 (t, 3H) | N-H proton (deshielded by H-bonding)Aromatic protons (benzyl group)Vinyl proton (-C=CH-)Methylene protons (-NH-CH₂-Ph)Methylene protons (-O-CH₂-CH₃)Methyl protons (-C(CH₃)=C-)Methyl protons (-O-CH₂-CH₃) |

| ¹³C NMR | δ ~ 170δ ~ 160δ ~ 125-140δ ~ 85δ ~ 58δ ~ 45δ ~ 19δ ~ 14 | Ester Carbonyl (C=O)Enamine C-NAromatic CarbonsVinylic Carbon (-C=CH-)Ester Methylene Carbon (-O-CH₂-)Benzyl Methylene Carbon (-NH-CH₂-)Vinylic Methyl Carbon (-C(CH₃)=)Ester Methyl Carbon (-CH₃) |

| IR (Infrared) | ~3200 cm⁻¹ (broad)~1650 cm⁻¹ (strong)~1600 cm⁻¹ (strong)~3030, 1495, 1450 cm⁻¹ | N-H stretch (broadened by H-bonding)C=O stretch (lowered frequency due to conjugation and H-bonding)C=C stretch (conjugated)Aromatic C-H and C=C stretches |

| Mass Spec. | m/z = 219 (M⁺)m/z = 91 | Molecular ion peakTropylium ion [C₇H₇]⁺ (from benzyl group fragmentation) |

Applications in Research and Development

Ethyl 3-(benzylamino)but-2-enoate is not typically an end-product but rather a versatile building block in synthetic chemistry. Its bifunctional nature (enamine and ester) allows for a variety of subsequent transformations.

-

Heterocyclic Synthesis: The enamine functionality is nucleophilic at the α-carbon, making it suitable for reactions with electrophiles. It is a common precursor for the synthesis of pyridines, pyrimidines, and other heterocyclic systems which form the core of many pharmaceutical agents.

-

Pharmaceutical Intermediates: While direct applications are proprietary, related β-enamino esters are key intermediates in the synthesis of calcium channel blockers of the dihydropyridine class, such as felodipine.[7] The structural motif is valuable in medicinal chemistry for creating rigid scaffolds that can interact with biological targets.

-

Fine Chemicals: It serves as an intermediate in the production of various fine chemicals and specialty reagents where the introduction of a protected β-amino acid equivalent is required.[8][9][10]

Conclusion

Ethyl 3-(benzylamino)but-2-enoate is a molecule of significant synthetic utility, whose chemistry is dominated by its stable, conjugated enamine structure. The inherent tautomeric equilibrium lies heavily in favor of the enamine form, a stability conferred by resonance and a strong intramolecular hydrogen bond. Its synthesis is straightforward and scalable, relying on the robust condensation of common starting materials. A thorough understanding of its structure, validated by comprehensive spectroscopic analysis, allows researchers and drug development professionals to confidently employ it as a reliable intermediate for the construction of more complex and valuable molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5368598, Ethyl 3-(benzylamino)but-2-enoate. Available at: [Link][1]

-

MySkinRecipes. Ethyl 3-(Benzylamino)propionate. Available at: [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available at: [Link][10]

-

ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Available at: [Link][11]

-

YouTube. Imines and Enamines: Preparation and Tautomerism. Available at: [Link][4]

-

Reddit. For imine, enamine tautomerization, why is the imine favored? Available at: [Link][6]

-

Thieme. Differentiation between Enamines and Tautomerizable Imines. Available at: [Link][5]

Sources

- 1. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(benzylamino)but-2-enoate | 1020-67-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 6. reddit.com [reddit.com]

- 7. biosynth.com [biosynth.com]

- 8. Ethyl 3-(Benzylamino)propionate [myskinrecipes.com]

- 9. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive: Elucidating the Structure of Ethyl 3-(Benzylamino)but-2-enoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)but-2-enoate, a member of the β-enamino ester class of compounds, represents a valuable scaffold in synthetic organic chemistry and drug discovery. The unique electronic and structural features of the enaminone moiety (a vinylogous amide) impart a range of chemical reactivity and potential biological activities.[1] Accurate structural elucidation and characterization of such molecules are paramount for ensuring purity, understanding reactivity, and forming a basis for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for ethyl (E)-3-(benzylamino)but-2-enoate. As a Senior Application Scientist, this document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and the observed spectral features, grounded in established spectroscopic principles.

Molecular Structure and Isomerism

Ethyl 3-(benzylamino)but-2-enoate possesses a core structure characterized by an ethyl ester conjugated with a benzyl-substituted enamine. The IUPAC name for the most stable isomer is ethyl (E)-3-(benzylamino)but-2-enoate.[2] The molecule's stereochemistry is primarily centered around the C=C double bond, leading to possible E/Z isomerism. Furthermore, the enamine functionality can exhibit keto-enamine tautomerism. However, for β-enamino esters, the equilibrium strongly favors the enamine tautomer, stabilized by intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen. This hydrogen bonding also typically favors the Z-isomer with respect to the C=C bond, but for clarity in naming conventions, the IUPAC name often refers to the relationship between the highest priority groups on the double bond.

Sources

Synthesis of beta-enaminones from benzylamine

An In-Depth Technical Guide to the Synthesis of β-Enaminones from Benzylamine for Drug Discovery and Development

Abstract

β-Enaminones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a multitude of heterocyclic systems and pharmacologically active molecules.[1][2][3][4] Their unique conjugated system, comprising both nucleophilic and electrophilic centers, allows for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis of β-enaminones, with a specific focus on methodologies employing benzylamine as a primary amine source. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic and environmentally benign synthetic strategies, and provide detailed experimental protocols for researchers in drug development and medicinal chemistry.

Introduction: The Significance of β-Enaminones in Medicinal Chemistry

The β-enaminone scaffold, characterized by the N-C=C-C=O conjugated system, is a recurring motif in a variety of therapeutic agents.[1][5] Compounds bearing this functionality have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][5] The versatility of β-enaminones stems from their ability to act as precursors for the synthesis of diverse heterocyclic compounds such as pyridines, pyrimidines, and pyrroles.[3] Given their importance, the development of efficient and sustainable methods for their synthesis is of paramount interest to the scientific community. The condensation of 1,3-dicarbonyl compounds with primary amines is a common and straightforward approach to access these valuable molecules.[6]

Core Synthesis: The Condensation of 1,3-Dicarbonyl Compounds with Benzylamine

The most prevalent method for synthesizing β-enaminones involves the condensation reaction between a 1,3-dicarbonyl compound and a primary amine, in this case, benzylamine. This reaction is fundamentally a nucleophilic addition of the amine to one of the carbonyl groups of the dicarbonyl compound, followed by the elimination of a water molecule to form the stable enaminone product.

General Reaction Mechanism

The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the final product. The general mechanism can be visualized as follows:

Caption: General reaction mechanism for the synthesis of β-enaminones.

Catalytic Strategies for Enhanced Efficiency

While the condensation reaction can proceed without a catalyst, often under heating, several catalytic systems have been developed to improve reaction rates, increase yields, and allow for milder reaction conditions. The choice of catalyst can be critical in achieving high selectivity and purity of the desired β-enaminone.

A variety of catalysts have been shown to be effective for this transformation, including:

-

Gold(I)/Silver(I) Complexes: A combination of [(PPh₃)AuCl] and AgOTf has been reported to efficiently catalyze the synthesis of β-enaminones under solvent-free conditions at room temperature with low catalyst loading.[7]

-

Ferric(III) Ammonium Nitrate: This catalyst allows for the reaction to proceed at room temperature under solvent-free conditions, providing good to excellent yields.[8]

-

Cobalt(II) Chloride: CoCl₂ is another effective catalyst for the solvent-free synthesis of β-enaminones at room temperature.[8]

-

Scandium(III) Triflate: Sc(OTf)₃ has been used as a recyclable catalyst for this reaction under solvent-free conditions, with the catalyst retaining its activity over several cycles.[8]

-

Lewis Acids and Brønsted Acids: Other catalysts such as LaCl₃·7H₂O, Ce(NH₄)₂(NO₃)₆, and formic acid have also been successfully employed.[8][9]

The role of the catalyst is generally to activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Caption: Generalized catalytic cycle for β-enaminone synthesis.

Green Chemistry Approaches: Solvent-Free and Catalyst-Free Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and catalyst-free methods for β-enaminone synthesis. These approaches not only reduce the environmental impact by eliminating the need for potentially hazardous organic solvents but also simplify the work-up procedure.

It has been demonstrated that the reaction between aromatic amines and β-dicarbonyl compounds can proceed efficiently at elevated temperatures (e.g., 120 °C) without any solvent or catalyst, affording the desired products in high to excellent yields with short reaction times.[10] This operational simplicity makes it an attractive method for large-scale synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis of (Z)-4-(Benzylamino)pent-3-en-2-one, a specific β-enaminone derived from benzylamine.

Gold(I)/Silver(I) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is adapted from a reported efficient method for the synthesis of β-enaminones.[7]

Materials:

-

Acetylacetone (1,3-dicarbonyl compound)

-

Benzylamine

-

(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]

-

Silver trifluoromethanesulfonate (AgOTf)

-

Ethyl acetate

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plates (silica gel GF254)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add (PPh₃)AuCl (0.03 mmol) and AgOTf (0.03 mmol).

-

Add the 1,3-dicarbonyl compound (3 mmol) to the flask and stir the mixture at room temperature for 5 minutes.

-

Add benzylamine (3 mmol) to the stirring solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the residue with water (10 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. isnra.net [isnra.net]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

The Versatile Building Block: A Technical Guide to Ethyl 3-(benzylamino)but-2-enoate for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Applications in Modern Organic Chemistry

Ethyl 3-(benzylamino)but-2-enoate, a prominent member of the enaminone family, stands as a critical and versatile intermediate in the landscape of organic synthesis. Its unique structural features, characterized by a conjugated system encompassing an amino group and an ester functionality, render it a valuable precursor for a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a particular focus on its role in the construction of quinolone scaffolds.

Synthesis of Ethyl 3-(benzylamino)but-2-enoate: A Robust and Efficient Condensation

The most prevalent and efficient method for the synthesis of Ethyl 3-(benzylamino)but-2-enoate is the direct condensation of ethyl acetoacetate with benzylamine. This reaction is a classic example of enamine formation from a β-ketoester and a primary amine.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition of the benzylamine to the ketone carbonyl of ethyl acetoacetate, followed by dehydration to yield the stable enaminone product. The equilibrium of this reaction is typically driven towards the product by the removal of water.

The mechanism can be outlined in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of ethyl acetoacetate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to form an iminium ion.

-

Tautomerization: A proton is removed from the α-carbon, leading to the formation of the conjugated and thermodynamically stable enamine product.

Optimized Experimental Protocol

While various conditions have been reported, an efficient and straightforward protocol involves the direct reaction of the starting materials, often with catalytic assistance to enhance the reaction rate.

Materials:

-

Ethyl acetoacetate

-

Benzylamine

-

Hydroxyapatite (catalyst) or a Dean-Stark apparatus with a suitable solvent (e.g., toluene)

Procedure (Catalytic, Solvent-Free):

-

To a round-bottom flask, add equimolar amounts of ethyl acetoacetate and benzylamine.

-

Add a catalytic amount of hydroxyapatite (e.g., 5 mol%).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the time required to achieve complete conversion (typically monitored by TLC).

-

Upon completion, the catalyst can be removed by filtration.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

This method offers advantages in terms of reduced reaction times, high yields, and environmental friendliness due to the absence of a solvent.[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization of Ethyl 3-(benzylamino)but-2-enoate is essential for its use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate[2] |

| CAS Number | 21731-13-5 |

Spectroscopic Data

The structural elucidation of Ethyl 3-(benzylamino)but-2-enoate is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will typically show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet), the vinyl proton (a singlet), the methylene protons of the benzyl group (a singlet or doublet depending on coupling to the NH proton), the aromatic protons of the benzyl group (multiplets), and a broad signal for the NH proton. The chemical shift of the NH proton can be variable and is often concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, the methyl carbon, the methylene carbon of the benzyl group, and the aromatic carbons.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the conjugated ester (typically around 1640-1660 cm⁻¹). A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching vibrations for aromatic and aliphatic groups will be observed in their respective regions (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹). The C=C stretching of the enamine system is usually observed around 1580-1620 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern will typically involve the loss of fragments such as the ethoxy group (-OC₂H₅) and cleavage of the benzyl group.

Tautomerism: A Key to Understanding Reactivity

A crucial aspect of the chemistry of Ethyl 3-(benzylamino)but-2-enoate is its existence in tautomeric forms. The primary equilibrium is between the enamine and imine tautomers.

The enamine tautomer is generally the more stable form due to the presence of a conjugated system and the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This creates a stable six-membered pseudo-ring. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Understanding this tautomerism is essential for predicting the molecule's reactivity in subsequent reactions.

Applications in Organic Synthesis: The Gateway to Quinolones

Ethyl 3-(benzylamino)but-2-enoate is a highly valuable precursor for the synthesis of various heterocyclic compounds, with its application in the preparation of quinolones being particularly noteworthy. Quinolones are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

The Gould-Jacobs Reaction: A Classic Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters or their enamine derivatives.[3][4] In the case of Ethyl 3-(benzylamino)but-2-enoate, a thermal cyclization leads to the formation of a 4-hydroxyquinoline derivative.

Reaction Mechanism:

-

Thermal Cyclization: At elevated temperatures, an intramolecular cyclization occurs where the ortho-position of the benzylamine's phenyl ring attacks the ester carbonyl carbon. This step is a concerted pericyclic reaction.

-

Elimination of Ethanol: The resulting intermediate undergoes elimination of an ethanol molecule to form the quinolone ring system.

-

Tautomerization: The initial product exists in equilibrium with its more stable 4-hydroxy tautomer.

This reaction provides a straightforward entry into the quinolone scaffold, which can be further functionalized to access a wide range of biologically active molecules.

Conclusion

Ethyl 3-(benzylamino)but-2-enoate is a cornerstone intermediate in modern organic synthesis. Its facile and efficient preparation, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, characterization, and the nuances of its tautomeric behavior is paramount for its effective utilization in the construction of complex and biologically significant molecules, particularly in the realm of quinolone-based therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368598, Ethyl 3-(benzylamino)but-2-enoate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 21, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 21, 2026, from [Link]

Sources

Discovery and history of Ethyl 3-(benzylamino)but-2-enoate

An In-depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(benzylamino)but-2-enoate, a key intermediate in organic synthesis, has garnered significant attention for its utility in the preparation of diverse, biologically active compounds. This technical guide provides a comprehensive overview of this compound, from its synthesis and mechanistic underpinnings to its detailed physicochemical and spectroscopic characterization. A significant focus is placed on its applications as a versatile building block in the synthesis of heterocyclic systems and its role in the development of potential therapeutic agents. This document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Versatile Enaminone

Ethyl 3-(benzylamino)but-2-enoate belongs to the enaminone class of organic compounds, which are characterized by an amino group and a carbonyl group conjugated through a carbon-carbon double bond. This structural arrangement confers a unique reactivity profile, establishing enaminones as highly versatile synthons in the toolbox of organic chemists. The push-pull electronic nature of this system, with the electron-donating amino group and the electron-withdrawing carbonyl group, creates a polarized molecule amenable to a wide range of chemical transformations. This reactivity is frequently harnessed for the construction of complex carbocyclic and heterocyclic frameworks, which are the foundational structures of numerous pharmaceuticals and advanced materials.

The inclusion of a benzylamino moiety in Ethyl 3-(benzylamino)but-2-enoate introduces additional steric and electronic dimensions that can be strategically exploited in molecular design. The aromatic ring and the secondary amine functionality offer sites for further chemical modification, thereby broadening its applicability as a molecular scaffold.

Synthesis and Mechanistic Rationale

The predominant and most efficient synthesis of Ethyl 3-(benzylamino)but-2-enoate is achieved through the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a cornerstone of enamine formation from a β-ketoester and a primary amine.

Reaction Mechanism: The synthesis initiates with a nucleophilic attack by the benzylamine on the keto-carbonyl carbon of ethyl acetoacetate, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule, yielding a transient imine. This imine then undergoes tautomerization to the more thermodynamically stable conjugated enamine product, Ethyl 3-(benzylamino)but-2-enoate. The stability of the final product is further enhanced by the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a detailed procedure for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.

Materials:

-

Ethyl acetoacetate

-

Benzylamine

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Assembly: A round-bottom flask is charged with equimolar amounts of ethyl acetoacetate and benzylamine in toluene. The flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the reaction equilibrium towards the product. The reaction's progress is monitored by thin-layer chromatography (TLC).

-

Post-Reaction Work-up: Upon completion, the reaction mixture is cooled to ambient temperature.

-

Solvent Evaporation: The toluene is removed under reduced pressure utilizing a rotary evaporator.

-

Product Purification: The resulting crude product is purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 3-(benzylamino)but-2-enoate.

-

Final Drying: The purified compound is dried over anhydrous sodium sulfate or magnesium sulfate.

Rationale for Experimental Choices:

-

Solvent Selection: Toluene is the solvent of choice due to its ability to form an azeotrope with water, which is critical for driving the condensation reaction to completion.

-

Thermal Conditions: The application of reflux temperatures provides the necessary activation energy for the reaction to proceed at an efficient rate.

-

Purification Strategy: The selection of the purification method is dictated by the physical state of the crude product. Vacuum distillation is optimal for liquid products, whereas recrystallization is preferred for solids to achieve high purity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Ethyl 3-(benzylamino)but-2-enoate is essential for its effective use and storage.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol [1] |

| Appearance | White to off-white solid or pale yellow oil |

| Melting Point | 35-38 °C |

| Boiling Point | 168-170 °C at 2 mmHg |

| Solubility | Readily soluble in common organic solvents |

| CAS Number | 1020-67-3[1] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Key signals include those for the ethyl ester protons, the vinyl proton, the methyl group on the double bond, the benzylic methylene protons, and the aromatic protons. A characteristic broad singlet for the N-H proton is also observed.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum displays unique signals for the ester carbonyl carbon, the olefinic carbons, the carbons of the ethyl and methyl groups, the benzylic methylene carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum reveals characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), conjugated C=O stretching of the ester (around 1650-1670 cm⁻¹), and C=C stretching of the enamine system (around 1600-1620 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum exhibits the molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with predictable fragmentation patterns.[1]

Applications in Synthesis and Drug Discovery

Ethyl 3-(benzylamino)but-2-enoate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which possess significant biological activities.

Synthesis of Heterocyclic Scaffolds: A primary application of this enaminone is in the synthesis of quinoline and pyridine derivatives through established methodologies such as the Conrad-Limpach and Knorr quinoline syntheses. These heterocyclic motifs are integral to a vast number of pharmaceutical agents with activities spanning antimalarial, antibacterial, and anticancer applications.

Utility in Drug Development: The molecular framework of Ethyl 3-(benzylamino)but-2-enoate makes it an appealing starting point for the design and synthesis of novel drug candidates. The enaminone core can be elaborated to interact with a variety of biological targets. For example, derivatives have been explored for their potential as:

-

Anticonvulsant Agents: The enaminone structure has been incorporated into molecules designed to modulate central nervous system ion channels and neurotransmitter receptors.

-

Anti-inflammatory Drugs: It serves as a scaffold for creating compounds that inhibit pro-inflammatory enzymes and cytokines.

-

Calcium Channel Blockers: Enaminone precursors are utilized in the synthesis of certain dihydropyridine-type calcium channel blockers for the management of hypertension.

Visual Representations

Synthesis Workflow

Caption: Synthesis of Ethyl 3-(benzylamino)but-2-enoate.

Application in Heterocyclic Synthesis

Sources

An In-Depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 3-(benzylamino)but-2-enoate, a member of the β-enamino ester class of compounds, represents a key building block with significant potential in the construction of diverse and biologically active molecules. Its unique structural motif, featuring a nucleophilic enamine system conjugated with an ester group, provides a reactive platform for a variety of chemical transformations. This guide offers a comprehensive overview of Ethyl 3-(benzylamino)but-2-enoate, detailing its chemical identity, synthesis, and proven applications as a precursor to pharmacologically relevant scaffolds.

Chemical Identity: IUPAC Name and Synonyms

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. The nomenclature and various identifiers for Ethyl 3-(benzylamino)but-2-enoate are outlined below.

IUPAC Name: ethyl (2E)-3-(benzylamino)but-2-enoate[1]

The (E)-descriptor in the IUPAC name specifies the stereochemistry about the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Synonyms: This compound is also known by several other names in the literature and commercial catalogs:

-

Ethyl 3-(benzylamino)but-2-enoate[1]

-

3-Benzylamino-but-2-enoic acid ethyl ester[1]

-

ETHYL (2E)-3-(BENZYLAMINO)BUT-2-ENOATE[1]

-

2-Butenoic acid, 3-[(phenylmethyl)amino]-, ethyl ester[1]

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 1020-67-3 | [1] |

| PubChem CID | 5368598 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| InChIKey | RWPJUWHLVMMSQO-PKNBQFBNSA-N | [1] |

| SMILES | CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | [1] |

Synthesis of Ethyl 3-(benzylamino)but-2-enoate: A Mechanistic Approach

The synthesis of Ethyl 3-(benzylamino)but-2-enoate is a classic example of enamine formation through the condensation of a β-ketoester with a primary amine. This reaction is both efficient and demonstrative of fundamental principles in organic synthesis.

Reaction Principle

The primary route to Ethyl 3-(benzylamino)but-2-enoate involves the reaction of ethyl acetoacetate with benzylamine. This reaction proceeds via a nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to yield the stable enamine product. The driving force for this reaction is the formation of a highly conjugated and stabilized enaminone system.

Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl 3-(benzylamino)but-2-enoate. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethyl acetoacetate

-

Benzylamine

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Toluene or another suitable high-boiling solvent (optional)

-

Heating mantle and magnetic stirrer

-

Round-bottom flask

-

Condenser

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a condenser (and a Dean-Stark trap if used), combine equimolar amounts of ethyl acetoacetate and benzylamine. For a solvent-free approach, the neat reactants can be mixed directly. Alternatively, a high-boiling solvent such as toluene can be used to facilitate the reaction and azeotropic removal of water.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure Ethyl 3-(benzylamino)but-2-enoate as a solid.

Causality Behind Experimental Choices:

-

Heat: The condensation reaction requires an energy input to overcome the activation energy for the initial nucleophilic attack and to drive the dehydration step.

-

Azeotropic Removal of Water: The use of a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of the water byproduct, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the enamine product, thereby increasing the reaction yield.

-

Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the rate of reaction. For instance, the use of a solid acid catalyst like hydroxyapatite can promote the reaction under milder conditions and allows for easier separation of the catalyst from the reaction mixture.

Applications in Drug Development

Ethyl 3-(benzylamino)but-2-enoate is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in drug discovery. The enamine functionality provides a versatile handle for constructing more complex molecular architectures.

Synthesis of Dihydropyridines as Calcium Channel Blockers

One of the most prominent applications of β-enamino esters is in the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridines (DHPs).[2][3] DHPs are a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[4][5][6] Commercially available drugs such as nifedipine, amlodipine, and felodipine belong to this class.

In a modified Hantzsch synthesis, Ethyl 3-(benzylamino)but-2-enoate can react with an aldehyde and another β-ketoester (or a similar active methylene compound) to form a dihydropyridine ring. The benzylamino group can either be retained in the final product or be a part of a subsequent transformation.

Caption: Synthesis of Dihydropyridines via the Hantzsch Reaction.

Precursors to Anticonvulsant Agents

Research has shown that various enaminone derivatives possess significant anticonvulsant activity.[7][8][9] These compounds are thought to exert their effects through various mechanisms, including modulation of ion channels. While specific studies on the anticonvulsant properties of Ethyl 3-(benzylamino)but-2-enoate are not extensively documented, its structural similarity to other active enaminones suggests its potential as a scaffold for the development of novel antiepileptic drugs. For instance, studies on related enaminones have shown potent activity in the maximal electroshock seizure (MES) test, a standard preclinical model for epilepsy.[7][9]

Physical and Chemical Properties